2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

Analgesic Antinociceptive Structure–Activity Relationship

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin (CAS 87673-19-6) is a synthetic aminoalkylthiodibenzoxepin derivative belonging to the tricyclic dibenz[b,f]oxepine family. It is the N,N-dimethyl analog of the investigational drug fluradoline (HP 494) and the 10,11-dihydro (saturated) form of its enolthioether precursor.

Molecular Formula C18H20FNOS
Molecular Weight 317.4 g/mol
CAS No. 87673-19-6
Cat. No. B12770571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
CAS87673-19-6
Molecular FormulaC18H20FNOS
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCN(C)CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)F
InChIInChI=1S/C18H20FNOS/c1-20(2)9-10-22-18-15-6-4-3-5-13(15)12-21-17-8-7-14(19)11-16(17)18/h3-8,11,18H,9-10,12H2,1-2H3
InChIKeyRXOBLBSOVQKCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin (CAS 87673-19-6): Core Structural Identity and Pharmacological Class


2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin (CAS 87673-19-6) is a synthetic aminoalkylthiodibenzoxepin derivative belonging to the tricyclic dibenz[b,f]oxepine family [1]. It is the N,N-dimethyl analog of the investigational drug fluradoline (HP 494) and the 10,11-dihydro (saturated) form of its enolthioether precursor. The compound features a 2-fluoro substituent on the dibenzoxepin core, a thioether-linked N,N-dimethylethylamino side chain at the 11-position, and a free-base form with molecular formula C18H20FNOS and calculated log P ≈ 4.10 . Patents describe it as possessing analgesic, antidepressant, and anticonvulsant activities [1].

Why Generic Substitution Falls Short: The Divergent Pharmacology Across Aminoalkylthiodibenzoxepin Analogs


The aminoalkylthiodibenzoxepin series exhibits steep structure–activity relationships, wherein the nature of the N-terminal amine (N-monomethyl vs. N,N-dimethyl), the 2-position aromatic substituent (fluoro vs. chloro), the saturation state of the oxepin core (10,11-dihydro vs. fully unsaturated), and the salt form all critically modulate the relative balance of analgesic, antidepressant, and anticonvulsant potencies [1]. Consequently, substituting any other in-class compound—such as the monomethyl analog fluradoline, the 2-chloro analog, or the 10-substituted regioisomer—yields markedly different efficacy ratios in standard preclinical assays, precluding simple interchangeability for research or development purposes [1].

Product-Specific Quantitative Evidence for 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin (CAS 87673-19-6)


Analgesic Potency Advantage Over the Monomethyl Analog (Fluradoline) in the Phenylquinone Writhing Model

In the phenyl-p-quinone writhing assay, a standard murine model of chemical nociception, 2-fluoro-10,11-dihydro-11-[β-(dimethylamino)ethylthio]dibenz[b,f]oxepin oxalate (the oxalate salt of the target compound) demonstrated superior analgesic potency relative to fluradoline maleate (the N-monomethyl comparator) [1]. The ED50 of 1.9 mg/kg achieved by the target compound indicates a ~17% lower dose requirement compared to fluradoline's ED50 of 2.3 mg/kg, suggesting that N,N-dimethylation enhances antinociceptive efficacy in this paradigm [1].

Analgesic Antinociceptive Structure–Activity Relationship

Divergent Antidepressant Potency: Target Compound vs. Fluradoline and 2-Chloro Analog in Tetrabenazine-Induced Ptosis

In the tetrabenazine-induced ptosis model (a standard screen for antidepressant activity), the target compound (as the oxalate salt) exhibited markedly reduced potency relative to fluradoline maleate and the 2-chloro analog [1]. Fluradoline displayed an ED50 of 0.3 mg/kg (i.p.), while the 2-chloro-10,11-dihydro-11-[(β-dimethylamino)ethylthio]dibenz[b,f]oxepin showed an ED50 of 3.5 mg/kg (i.p.) [1]. The target compound's antidepressant effect was only quantifiable via oral route (ED50 7.6 mg/kg, p.o.), indicating a substantial shift in the analgesic/antidepressant potency ratio [1].

Antidepressant Tetrabenazine Ptosis Comparative Pharmacology

Anticonvulsant Potency Comparable to Fluradoline and 10-Substituted Regioisomer in Maximal Electroshock Seizure Test

In the supramaximal electroshock (MES) assay, the target compound (9.0 mg/kg i.p.) conferred seizure protection equivalent to fluradoline maleate (9.9 mg/kg i.p.) and the 10-substituted regioisomer, 10,11-dihydro-10-[(β-dimethylamino)ethylthio]dibenz[b,f]oxepin oxalate (7.7 mg/kg i.p.) [1]. The narrow ED50 range (7.7–9.9 mg/kg) demonstrates that anticonvulsant activity is relatively insensitive to N-methylation state and substitution position within this subseries [1].

Anticonvulsant Maximal Electroshock Dibenzoxepin

Non-Narcotic Mechanism of Action: Naloxone Insensitivity of the Aminoalkylthiodibenzoxepin Class

Fluradoline, the N-monomethyl analog of the target compound, has been shown to produce antinociception that is not reversed by the opioid antagonist naloxone, nor does it exhibit cross-tolerance with morphine [1]. While the target compound itself has not been independently tested in this paradigm, the class-conserved non-narcotic profile distinguishes these aminoalkylthiodibenzoxepins from opioid-based analgesics and tricyclic antidepressants like imipramine, which show minimal efficacy in the same assays [1]. The dimethylamino variant is therefore expected to retain opioid receptor-independent analgesia, a feature critical for abuse-deterrent research applications [2].

Non-Opioid Analgesia Naloxone Mechanistic Differentiation

Free Base Form as the Dihydro Reduction Product of the Enolthioether: Synthetic and Formulation Utility

The target compound (CAS 87673-19-6) is the 10,11-dihydro free base obtained by selective reduction of the corresponding enolthioether, 2-fluoro-11-[β-(dimethylamino)ethylthio]dibenz[b,f]oxepin, using alkaline earth metals in lower alkanols [1]. This defined reduction process yields the saturated oxepin ring specifically, avoiding over-reduction or byproduct formation [1]. Unlike the widely referenced oxalate, maleate, or hydrobromide salts of related analogs, procurement of the free base offers unmatched flexibility for salt screening, formulation development, and use as an uncharged reference standard in chromatographic method validation .

Process Chemistry Free Base Dihydro Derivative

Optimal Application Scenarios for 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin (CAS 87673-19-6)


SAR-Driven Analgesic Drug Discovery with Reduced Antidepressant Confound

In rodent pain models, the compound provides superior analgesic potency (ED50 1.9 mg/kg s.c.) over fluradoline (2.3 mg/kg) while exhibiting markedly diminished central antidepressant activity, as reflected by its 7.6 mg/kg oral ED50 in the tetrabenazine ptosis test versus fluradoline's 0.3 mg/kg i.p. This dissociated profile enables researchers to isolate the antinociceptive component of the dibenzoxepin pharmacophore, reducing confounding mood-elevating effects during preclinical pain efficacy studies [1].

Non-Opioid Analgesic Development for Abuse-Deterrent Formulations

As a member of the aminoalkylthiodibenzoxepin class, the compound is expected to share fluradoline's naloxone-insensitive antinociception and lack of morphine cross-tolerance [1]. Organizations pursuing non-narcotic pain therapeutics can employ this dimethylamino variant as a scaffold for lead optimization, testing whether N,N-dimethylation further reduces any residual opioid receptor interactions while maintaining efficacy demonstrated in the writhing and MES assays .

Anticonvulsant Profiling in Neuropathic Pain and Epilepsy Models

With an anticonvulsant ED50 of 9.0 mg/kg i.p. in the maximal electroshock assay—equivalent to fluradoline (9.9 mg/kg)—the compound is a suitable candidate for evaluating tricyclic anticonvulsant mechanisms in models of neuropathic pain where seizure susceptibility is a comorbidity, offering a balanced anticonvulsant/analgesic ratio distinct from purely antiepileptic reference agents [1].

Free Base Reference Standard for Analytical Method Development

The free base form (CAS 87673-19-6) serves as an uncharged, high-purity reference material for HPLC, LC–MS, and dissolution method validation in quality control laboratories. Its defined physicochemical properties (logP 4.10, MW 317.42) facilitate accurate quantification without the variable hygroscopicity and counterion interference common to salt forms of related analogs [1].

Quote Request

Request a Quote for 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.